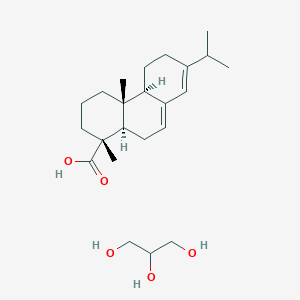

Abietic acid, glyceryl ester

Description

Contextualization within Bio-based Materials and Renewable Resources

Abietic acid glyceryl ester, also known as glyceryl abietate or ester gum, is derived from abietic acid, a primary component of rosin (B192284), and glycerol (B35011). atamanchemicals.comwikipedia.orgatamanchemicals.com Rosin itself is a renewable resource obtained from pine trees, either as gum rosin from living trees, wood rosin from stumps, or tall oil rosin as a byproduct of the paper pulping process. atamanchemicals.comontosight.aiscientific.net Glycerol is a readily available co-product of biodiesel production. encyclopedia.pubresearchgate.net The synthesis of abietic acid glyceryl ester, therefore, utilizes feedstocks that are not only renewable but also in some cases, valorize waste streams from other industries, contributing to a circular economy. atamanchemicals.comresearchgate.net This positions the compound favorably within the growing global emphasis on sustainable resource management and the reduction of reliance on fossil fuels. ontosight.aibohrium.com

The use of such bio-derived materials is a critical step towards mitigating environmental impact. ontosight.ai The production and application of abietic acid glyceryl ester and other rosin derivatives are part of a broader effort to develop green and sustainable chemistry, aiming to create products and processes that are environmentally benign. acs.org

Academic Significance of Diterpenoid Esters in Polymer and Material Science

Diterpenoid esters, including abietic acid glyceryl ester, hold considerable academic interest due to their unique chemical structures and potential to impart desirable properties to polymers and other materials. researchgate.netmdpi.com The rigid, bulky, tricyclic structure of the abietic acid moiety can be leveraged to modify the mechanical and thermal properties of polymers. scientific.net

Research in this area explores how the incorporation of diterpenoid esters can influence polymer characteristics such as:

Adhesion and Tack: Rosin esters are widely recognized for their ability to enhance tackiness and adhesion in various formulations, making them valuable in adhesives and coatings. ontosight.aiterchemicals.com

Thermal Stability and Mechanical Properties: The esterification of rosin acids can increase their thermal stability. mdpi.com The rigid structure of abietic acid can be used as a building block to manipulate the mechanical properties and crystallization behaviors of polyesters. scientific.net

Flexibility and Processability: In some polymer systems, these esters can act as plasticizers, improving flexibility and ease of processing. terchemicals.comresearchgate.net

Biocompatibility and Renewability: The bio-based origin of these esters makes them attractive for developing more sustainable and potentially biocompatible materials. acs.orgtandfonline.com

The study of diterpenoid esters like glyceryl abietate contributes to the fundamental understanding of structure-property relationships in polymer science, paving the way for the design of novel bio-based polymers with tailored functionalities. mdpi.comamolf.nl

Overview of Rosin Acid Chemistry and Esterification Relevance in Advanced Materials

Rosin is a complex mixture of resin acids, with abietic acid being one of the most abundant isomers. atamanchemicals.comfao.orgbritannica.com These resin acids are characterized by a carboxylic acid group and double bonds within their fused ring structure, which provide reactive sites for chemical modification. scientific.net

Esterification is a key chemical modification process for rosin acids. encyclopedia.pubmdpi.com By reacting the carboxylic acid group of abietic acid with an alcohol, such as glycerol, the resulting ester exhibits significantly different properties compared to the original acid. mdpi.combritannica.com This process is crucial for developing advanced materials for several reasons:

Reduced Acidity: Esterification neutralizes the acidity of rosin, which can be corrosive and undesirable in many applications. mdpi.com

Improved Stability: The resulting esters often have improved resistance to oxidation and discoloration. foreverest.net

Enhanced Compatibility: Esterification can improve the compatibility of rosin with a wider range of polymers and solvents. terchemicals.com

Tailored Properties: The choice of alcohol used in esterification allows for the fine-tuning of properties such as melting point, hardness, and solubility. britannica.comgoogle.com For example, reacting abietic acid with polyglycerols can result in esters with higher melting points. google.com

The synthesis of abietic acid glyceryl ester is typically achieved through the direct esterification of rosin with glycerol at high temperatures, often with the use of catalysts. encyclopedia.pubmdpi.comresearchgate.net The reaction conditions can be controlled to produce a mixture of mono-, di-, and tri-esters of glycerol, each contributing differently to the final properties of the material. h4rconsortium.com This versatility makes abietic acid glyceryl ester and other rosin esters valuable components in the formulation of a wide array of advanced materials, including adhesives, coatings, inks, and polymers. ontosight.aiterchemicals.com

Interactive Data Table: Properties of Abietic Acid Glyceryl Ester

| Property | Value | Source |

| Also Known As | Glyceryl abietate, Ester gum | atamanchemicals.comwikipedia.org |

| E Number | E445 | atamanchemicals.comwikipedia.org |

| Appearance | Yellowish solid | britannica.com |

| Solubility | Insoluble in water, oil-soluble | wikipedia.org |

| Primary Components | Glycerol di- and tri-esters of resin acids | fao.org |

Interactive Data Table: Research Findings on Rosin Esterification

| Research Focus | Key Findings | Source(s) |

| Catalytic Esterification | Use of heterogeneous catalysts can avoid issues of corrosion and separation associated with liquid acid catalysts. | encyclopedia.pubmdpi.com |

| Reaction Kinetics | The reaction involves both primary and secondary hydroxyl groups of glycerol, with different reaction rates. | researchgate.net |

| Polymerization of Glycerol | Pre-polymerizing glycerol to form polyglycerols before esterification can yield esters with higher melting points. | google.com |

| Polymer Applications | Rosin acid esters can be used as internal electron donors in catalysts for polypropylene (B1209903) polymerization, leading to high activity and stereoregularity. | tandfonline.com |

| Bio-based Plasticizers | Terpenoid-based esters can be effective plasticizers for biopolymers like poly(3-hydroxybutyrate) (P3HB). | researchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

1337-89-9 |

|---|---|

Molecular Formula |

C23H38O5 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid;propane-1,2,3-triol |

InChI |

InChI=1S/C20H30O2.C3H8O3/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;4-1-3(6)2-5/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);3-6H,1-2H2/t16-,17+,19+,20+;/m0./s1 |

InChI Key |

PICABBUEHGURLB-FHWRWWIWSA-N |

SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C.C(C(CO)O)O |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C.C(C(CO)O)O |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C.C(C(CO)O)O |

Other CAS No. |

1337-89-9 |

Synonyms |

Glyceryl monoabietate |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Abietic Acid Glyceryl Ester

Esterification Reaction Pathways and Mechanisms

The synthesis of abietic acid glyceryl ester is primarily achieved through the esterification of abietic acid, the main component of rosin (B192284), with glycerol (B35011). researchgate.netencyclopedia.pub This reaction involves the interaction between the carboxylic acid group of abietic acid and the hydroxyl groups of glycerol, leading to the formation of ester linkages and water as a byproduct. ugm.ac.idontosight.ai The process is typically conducted at high temperatures, often between 250–290 °C, to drive the reaction towards the formation of the desired ester products. encyclopedia.pub

Fundamental Esterification of Abietic Acid with Glycerol

The fundamental reaction involves heating a mixture of abietic acid (commonly from rosin) and glycerol. researchgate.netontosight.ai This process is an equilibrium reaction; therefore, the continuous removal of water is crucial to shift the equilibrium towards the formation of glyceryl abietate esters. encyclopedia.pub The reaction can proceed without a catalyst, but this generally results in lower conversion rates. encyclopedia.pub The structure of the final product consists of a glycerol backbone esterified with one or more abietic acid molecules. ontosight.ai The reaction can be monitored by measuring the decrease in the acid value of the mixture, which corresponds to the consumption of the carboxylic acid groups of abietic acid. mdpi.com A two-step synthesis approach can also be employed, where glycerol is first polymerized to form polyglycerols, which are then esterified with abietic acid. This method can yield products with higher melting points.

Influence of Glycerol Hydroxyl Position on Reactivity and Product Distribution

Glycerol possesses two primary (α) hydroxyl groups and one secondary (β) hydroxyl group, which exhibit different reactivities during esterification. irispublishers.comresearchgate.net The primary hydroxyl groups are generally more reactive than the secondary one. irispublishers.comresearchgate.net Research indicates that the primary hydroxyls are approximately 1.4 times more reactive in esterification than the secondary hydroxyl. irispublishers.com This differential reactivity leads to a complex product mixture, including 1-monoabietate, 2-monoabietate, 1,2-diabietate, 1,3-diabietate, and triabietate. researchgate.net

Kinetic studies have quantified the difference in reaction rates. In a non-catalyzed reaction at various temperatures, the rate constants for the reaction with the primary hydroxyl group are significantly higher than those for the secondary hydroxyl group. researchgate.net This leads to an initial preference for the formation of monoglycerides (B3428702) at the primary positions. researchgate.net As the reaction progresses, further esterification can occur at the remaining primary and the less reactive secondary hydroxyl sites, leading to the formation of diglycerides and triglycerides. researchgate.net

| Temperature (°C) | Rosin-to-Glycerol Ratio | Primary Hydroxyl Reaction Rate Constant (k₁) (g/(mg eq·min)) | Secondary Hydroxyl Reaction Rate Constant (k₂) (g/(mg eq·min)) |

|---|---|---|---|

| 180 | 1:5 | 6.25 x 10⁻⁴ | 1.06 x 10⁻⁵ |

| 200 | 1:5 | 1.55 x 10⁻³ | 2.92 x 10⁻⁵ |

| 220 | 1:5 | 3.90 x 10⁻³ | 1.15 x 10⁻⁴ |

Condensation Polymerization Aspects in Glycerol Esterification

The reaction between abietic acid, a monofunctional acid in this context, and glycerol, a trifunctional alcohol, can be classified as a condensation polymerization. researchgate.netugm.ac.id In this process, the repeated formation of ester linkages between the monomers results in larger molecules and the elimination of a small molecule, water. ugm.ac.id When glycerol reacts with abietic acid, the initial esterification can be followed by further reactions, leading to the formation of di- and triglycerides, which are essentially small polymers or oligomers. researchgate.net

Furthermore, at the high temperatures used for esterification (typically above 270°C), glycerol can undergo self-polymerization to form polyglycerols like diglycerol (B53887) and triglycerol. google.com This polymerization can occur simultaneously with the esterification reaction. The resulting polyglycerols, having more hydroxyl groups, can then react with abietic acid to form polyglycerol esters. google.com This concurrent polymerization and esterification lead to a complex mixture of products with varying molecular weights and degrees of branching. irispublishers.com The formation of these higher molecular weight species is a key aspect of producing ester gums with specific physical properties, such as higher softening points.

Catalytic Approaches in Abietic Acid Glyceryl Ester Synthesis

While the esterification of abietic acid with glycerol can proceed thermally, the reaction is often slow. encyclopedia.pub To enhance the reaction rate, increase conversion, and reduce the required temperature and time, various catalysts are employed. encyclopedia.pubresearchgate.net Catalysis plays a crucial role in making the synthesis more efficient for industrial applications. researchgate.net Catalysts can be broadly divided into homogeneous and heterogeneous systems. Heterogeneous catalysts are often preferred as they can be more easily separated from the final product, simplifying purification and allowing for potential recycling. encyclopedia.pubmdpi.com

Heterogeneous Catalysis Systems

Heterogeneous catalysts are solid materials that increase the rate of the liquid-phase esterification reaction. encyclopedia.pub Their use is considered a promising approach to improve reaction conversion and lower the acid value of the resulting rosin ester. encyclopedia.pub Advantages include easier separation from the reaction mixture, reduced corrosion issues compared to some liquid acid catalysts, and environmental benefits. encyclopedia.pubnih.gov Various materials have been investigated as heterogeneous catalysts for rosin esterification, including metal oxides, zeolites, and metal-organic frameworks. mdpi.comresearchgate.net

Metal oxides are a common class of heterogeneous catalysts used in the synthesis of abietic acid glyceryl ester. researchgate.net Zinc compounds, particularly zinc oxide (ZnO) and zinc dust, are frequently cited as effective catalysts for this esterification. mdpi.com Zinc oxide is thought to act as a Lewis acid, where the zinc ion facilitates the reaction. mdpi.com The abundance of oxygen vacancies on the surface of ZnO can enhance its Lewis acidity and, consequently, its catalytic activity. encyclopedia.pub

Studies have shown that zinc oxide is a highly effective catalyst, leading to a large conversion of the acid to the ester. mdpi.com In one comparative study, ZnO was found to be the most effective catalyst among several tested, achieving high conversion in a shorter time. mdpi.com Zinc dust is also used, often in combination with a polymerization catalyst like sodium acetate (B1210297), to promote both the esterification and the simultaneous polymerization of glycerol, yielding diglycerol abietate with a high melting point. The use of ZnO can significantly increase the reaction yield compared to non-catalyzed processes. mdpi.com

| Catalyst System | Reactants | Temperature (°C) | Time (h) | Key Findings | Reference |

|---|---|---|---|---|---|

| Zinc Dust | 100 parts Rosin, 20 parts Glycerol | 285 | 6 | Yielded diglycerol abietate with an acid number of 20 and melting point of 90°C. | |

| Zinc Dust (1%) and Sodium Acetate (0.5%) | Glycerol, Rosin | 290 | 15 | Produced diglycerol abietate with an acid number of 12 and melting point of 107°C. | |

| Zinc Oxide (ZnO) | Rosin, Polyethylene Glycol (PEG) | 250 | 5 | ZnO was the most effective catalyst tested, leading to the largest ester conversion due to its Lewis acid performance. | mdpi.com |

| Zinc Oxide (ZnO) (1%) | Oleic Acid, Glycerol | 170 | 4 | Achieved a high yield (>99%) for the esterification of a fatty acid with glycerol. | nih.gov |

Homogeneous and Ionic Liquid Catalysis

Acidic ionic liquids represent a class of homogeneous catalysts that have shown promise in the esterification of abietic acid with glycerol. The rare earth Lewis acidic ionic liquid, [BuMeim][Sc2Cl7], has been identified as an effective catalyst for this reaction. encyclopedia.pubresearchgate.net Its high catalytic activity is attributed to the synergistic effect of its anions and cations, which significantly reduces the reaction energy barrier. researchgate.net

The organocatalyst Irganox 1425, which is calcium bis(ethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate), has been studied for the esterification of rosin with glycerol. mdpi.com Operating at temperatures between 270 and 280 °C, the addition of Irganox 1425 at low concentrations (0.3-0.5% by weight of rosin) resulted in a 100–150% increase in reaction rates compared to the purely thermal process. mdpi.com However, its catalytic activity, measured by turnover frequency (TOF), is relatively low compared to zeolite catalysts. The TOF for Irganox 1425 was calculated to be 0.124 s⁻¹ at 270 °C and 0.170 s⁻¹ at 280 °C. mdpi.com

Theoretical Studies on Catalytic Mechanisms and Reaction Energy Barriers (e.g., Density Functional Theory Applications)

Density Functional Theory (DFT) has been employed to elucidate the mechanistic details of the esterification of rosin with glycerol catalyzed by acidic ionic liquids like [BuMeim][Sc2Cl7]. mdpi.comresearchgate.net These theoretical studies have shown that the excellent coordination between the anions and cations in the ionic liquid plays a crucial role in lowering the reaction energy barrier. researchgate.net DFT calculations revealed that the free energy of the esterification could be as high as 31.6 Kcal/mol, indicating that the catalyst provides a more favorable reaction pathway. researchgate.net These computational insights complement experimental findings and confirm that the esterification proceeds through a series of reactions leading from mono- to triglycerides. mdpi.com

Kinetic Investigations of Esterification Reactions

The kinetics of the esterification of abietic acid with glycerol have been studied to understand the reaction rates and optimize process conditions. The reaction is complex, involving the reaction of a carboxylic acid with both primary and secondary hydroxyl groups on the glycerol molecule. researchgate.net

Kinetic studies, often conducted without a catalyst at temperatures ranging from 180°C to 220°C, show that higher temperatures lead to a faster decrease in the acid number, indicating a higher consumption of carboxylic groups. researchgate.net The reaction rate constants for the reaction with the primary hydroxyl groups of glycerol are significantly higher than those for the secondary hydroxyl group. researchgate.net

Rate constants for primary hydroxyl group reaction: 6.25 x 10⁻⁴ - 3.90 x 10⁻³ g/(mgeq. min) researchgate.net

Rate constants for secondary hydroxyl group reaction: 1.06 x 10⁻⁵ - 1.15 x 10⁻⁴ g/(mgeq. min) researchgate.net

At 220°C with a 1:5 rosin-to-glycerol ratio, the rate constants (k₁ for primary and k₂ for secondary) reached their maximum observed values of 3.90 × 10⁻³ and 1.15 × 10⁻⁴ g/(mg eq·min), respectively. The reaction network is modeled as a series of parallel and consecutive reactions, forming mono-, di-, and triglycerides. mdpi.com Pseudo-homogeneous kinetic models are often applied, where the reaction rate is dependent on the concentrations of the hydroxyl and carboxyl groups.

Table 2: Kinetic Rate Constants for the Esterification of Abietic Acid with Glycerol

| Reacting Hydroxyl Group | Temperature Range (°C) | Rate Constant Range (g/(mgeq. min)) | Reference |

|---|---|---|---|

| Primary | 180 - 220 | 6.25 x 10⁻⁴ - 3.90 x 10⁻³ | researchgate.net |

| Secondary | 180 - 220 | 1.06 x 10⁻⁵ - 1.15 x 10⁻⁴ | researchgate.net |

Reaction Rate Modeling (e.g., First-order Kinetics, Reversible Reactions)

The esterification of abietic acid with glycerol is a complex process that can be described by various kinetic models. The reaction involves the carboxylic group of abietic acid and the primary and secondary hydroxyl groups of glycerol, which can be modeled as a pseudo-homogeneous reaction. Current time information in Bangalore, IN.

Several models have been proposed to describe the reaction kinetics:

First-Order and Second-Order Models: The reaction can be modeled using a second-order kinetic model for the esterification, while side reactions like decarboxylation may follow first-order kinetics. researchgate.net In some cases, a first-order reaction model with respect to excess rosin reactants has also been proposed. researchgate.net

Reversible Reaction Models: The esterification reaction is inherently reversible, where the forward reaction is the ester formation and the backward reaction is hydrolysis. researchgate.net The continuous removal of water is therefore essential to drive the equilibrium towards the formation of the ester. researchgate.netencyclopedia.pub

Models Considering Different Hydroxyl Group Reactivity: The primary and secondary hydroxyl groups of glycerol exhibit different reactivities. Kinetic studies have shown that the reaction rate constants for the primary hydroxyl groups are significantly higher than those for the secondary hydroxyl group. researchgate.netresearchgate.net For instance, at 220°C with a 1:5 rosin-to-glycerol ratio, the rate constants for the primary and secondary hydroxyl groups were found to be 3.90 × 10⁻³ and 1.15 × 10⁻⁴ g/(mg eq·min), respectively. Current time information in Bangalore, IN.

Hyperbolic Models: A hyperbolic model, similar to the Michaelis-Menten model in enzyme kinetics, has been suggested to be the most adequate for describing the esterification process, especially when considering the stripping of glycerol at industrial scales. ugm.ac.id

The choice of the kinetic model often depends on the specific reaction conditions, such as temperature, reactant ratio, and the presence of a catalyst.

Impact of Reaction Parameters (e.g., Temperature, Reactant Molar Ratio)

The rate and outcome of the esterification of abietic acid with glycerol are significantly influenced by key reaction parameters, primarily temperature and the molar ratio of the reactants.

Temperature: An increase in reaction temperature generally leads to a higher reaction rate and a lower acid number of the final product, indicating a greater conversion of abietic acid. researchgate.netresearchgate.net For instance, studies have been conducted at temperatures ranging from 180°C to 280°C. researchgate.netmdpi.com Higher temperatures increase the collision frequency between the carboxylic groups of abietic acid and the hydroxyl groups of glycerol, thus accelerating the reaction. researchgate.net However, excessively high temperatures (above 285°C) can promote side reactions like decarboxylation, which can negatively affect the product's color and softening point. researchgate.netmdpi.com

Reactant Molar Ratio: The molar ratio of glycerol to abietic acid is a critical parameter that influences the extent of esterification and the distribution of mono-, di-, and tri-esters. Current time information in Bangalore, IN. An excess of glycerol is often used to shift the reaction equilibrium towards the formation of higher esters (di- and triglycerides). Current time information in Bangalore, IN. Research has explored rosin-to-glycerol ratios from 1:1 to 1:5. researchgate.netresearchgate.net

The following table summarizes the effect of reaction parameters on the esterification process based on published research findings.

| Temperature (°C) | Rosin:Glycerol Molar Ratio | Primary Hydroxyl Rate Constant (k₁) (g/(mgeq.min)) | Secondary Hydroxyl Rate Constant (k₂) (g/(mgeq.min)) | Reference |

|---|---|---|---|---|

| 180 | 1:1 | 6.25 x 10⁻⁴ | 1.06 x 10⁻⁵ | researchgate.net |

| 200 | 1:3 | - | - | researchgate.net |

| 220 | 1:5 | 3.90 x 10⁻³ | 1.15 x 10⁻⁴ | researchgate.net |

Analysis of In-series and Parallel Esterification Reaction Networks

The esterification of abietic acid with the trifunctional alcohol glycerol proceeds through a complex network of in-series and parallel reactions, leading to a mixture of products. The reaction network involves the sequential formation of monoglycerides, diglycerides, and triglycerides. mdpi.com

The initial reaction is the esterification of one molecule of abietic acid with one of the hydroxyl groups of glycerol, forming a monoabietate. This can occur at either a primary or secondary hydroxyl group of the glycerol molecule. Subsequently, the remaining hydroxyl groups of the monoglyceride can react with additional abietic acid molecules in a series of reactions to form diglycerides and finally triglycerides. mdpi.com

Synthesis of Polymeric Glycerol Esters of Abietic Acid

Polymeric glycerol esters of abietic acid, also known as polymerized rosin glycerides, can be synthesized to achieve properties such as higher softening points and improved stability for various industrial applications. google.com The synthesis of these polymeric esters can be approached in two main ways:

Two-Step Synthesis: This method involves the initial polymerization of glycerol to form polyglycerols, such as diglycerol and triglycerol. This polymerization is typically carried out by heating glycerol at high temperatures (e.g., 270-290°C) in the presence of a polymerization catalyst like anhydrous sodium acetate. The resulting polyglycerol is then esterified with abietic acid. Current time information in Bangalore, IN.nih.gov

One-Step Synthesis: In this approach, glycerol polymerization and esterification of abietic acid occur simultaneously in the same reactor. Current time information in Bangalore, IN.nih.gov A mixture of glycerol, abietic acid (or rosin), and a catalyst is heated to high temperatures (e.g., 285°C) for an extended period. Current time information in Bangalore, IN. Catalysts such as zinc dust and sodium acetate can be used to promote both polymerization and esterification. nih.gov

A patented method describes the preparation of polymerized rosin glycerol ester by first polymerizing rosin in the presence of concentrated phosphoric acid and zinc chloride, followed by esterification with glycerol at 230-240°C. google.com The resulting polymeric esters exhibit a high softening point and a light color, making them suitable for use in inks, adhesives, and coatings. google.com

Advanced Structural Characterization and Spectroscopic Analysis of Abietic Acid Glyceryl Ester

Spectroscopic Techniques for Molecular Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of abietic acid glyceryl ester, identifying key functional groups, and assessing potential isomerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a powerful tool for the detailed structural confirmation of abietic acid glyceryl ester.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of protons within the molecule. For the abietic acid moiety, characteristic signals for olefinic protons are observed. For instance, in abietic acid itself, vinyl protons appear at approximately 5.76 ppm (1H, s) and 5.35 ppm (1H, broad). europeanjournalofsciences.co.uk Upon esterification with glycerol (B35011), the chemical shifts of protons near the ester linkage are significantly affected, typically appearing around 4 ppm. h4rconsortium.com The complex ¹H NMR spectrum of commercial glyceryl abietate reflects a mixture of mono-, di-, and tri-esters, with thousands of possible isomers, leading to a complex but informative spectrum. h4rconsortium.com

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In abietic acid, the carboxyl carbon (C-18) and the carbons of the conjugated diene system (C-8) are of particular interest. usda.gov For glycerol, characteristic signals for the methine carbon (δC 73.1) and methylene (B1212753) carbons (δC 62.5) are observed. nih.gov Upon esterification, the chemical shifts of the glycerol carbons attached to the abietate group will shift, confirming the formation of the ester bond.

¹H and ¹³C NMR Data for Abietic Acid and Glycerol Moieties

| Moiety | Atom | Technique | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Abietic Acid | Olefinic Protons | ¹H NMR | ~5.35 - 5.76 | europeanjournalofsciences.co.uk |

| Abietic Acid | Protons near Ester Linkage | ¹H NMR | ~4.0 | h4rconsortium.com |

| Glycerol | Methine Carbon | ¹³C NMR | ~73.1 | nih.gov |

| Glycerol | Methylene Carbons | ¹³C NMR | ~62.5 | nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Ester Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in abietic acid glyceryl ester and confirming the esterification process. The key vibrational bands in the FTIR spectrum provide a molecular fingerprint of the compound. nih.gov

The formation of the glyceryl ester is primarily confirmed by:

Disappearance of the Carboxylic Acid O-H Stretch: The broad O-H stretching band of the carboxylic acid group in abietic acid, typically observed between 2500 and 3500 cm⁻¹, disappears upon esterification. h4rconsortium.com

Appearance of the Ester C=O Stretch: A strong carbonyl (C=O) stretching vibration characteristic of esters appears in the region of 1740-1720 cm⁻¹. spectroscopyonline.com

Presence of C-O Stretches: Intense C-O stretching bands, characteristic of the ester linkage, are observed in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

Presence of O-H Stretch from Glycerol: A distinct O-H stretching vibration around 3500 cm⁻¹ may be visible, indicating the presence of free hydroxyl groups from the glycerol moiety, which could be due to incomplete esterification or the presence of mono- and di-esters. h4rconsortium.com

Key FTIR Absorption Bands for Abietic Acid Glyceryl Ester

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (from glycerol) | Stretching | ~3500 | h4rconsortium.com |

| C-H (aliphatic) | Stretching | 2935, 2866 | rhhz.net |

| C=O (ester) | Stretching | ~1740 - 1720 | spectroscopyonline.com |

| C=C (conjugated) | Stretching | ~1692 | rhhz.net |

| C-O (ester) | Stretching | ~1281 | rhhz.net |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Conjugated Systems and Isomerization Assessment

Ultraviolet-Visible (UV-Vis) spectrophotometry is utilized to study the conjugated π-electron systems within the abietic acid moiety of the glyceryl ester. rutgers.edu The conjugated diene system in abietic acid is a chromophore that absorbs UV radiation, leading to electronic transitions between molecular orbitals. jackwestin.comlumenlearning.com

The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation. For abietic acid, the λmax is typically around 241 nm. rhhz.net Isomerization of the double bonds within the abietane (B96969) skeleton, which can be induced by heat or acidic conditions, alters the conjugation and thus the UV-Vis spectrum. researchgate.net For example, the formation of dehydroabietic acid, an aromatic derivative, would lead to a significant shift in the absorption spectrum. Monitoring changes in the UV-Vis spectrum can therefore be a valuable tool for assessing the stability and isomerization of abietic acid glyceryl ester. As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths. youtube.comlibretexts.org

Mass Spectrometric Approaches for Compositional Analysis

Mass spectrometry (MS) techniques are indispensable for determining the molecular weight and analyzing the complex composition of abietic acid glyceryl ester, which often exists as a mixture of different ester forms.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Complex Mixtures

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique well-suited for the analysis of complex mixtures of rosin (B192284) esters like glyceryl abietate. nih.govresearchgate.netcolab.ws This method is fast, sensitive, and tolerant of sample impurities. researchgate.net

In a typical MALDI-TOF-MS analysis of glyceryl rosinate, a suitable matrix such as dithranol is used, and a cationization agent like sodium trifluoroacetate (B77799) (NaTFA) is employed to facilitate the formation of sodium-adducted molecular ions [M+Na]⁺. nih.govcolab.ws This technique allows for the detection of mono-, di-, and tri-esters of abietic acid with glycerol, providing a detailed profile of the ester distribution in the sample. MALDI-TOF-MS has proven effective in identifying glyceryl rosinate in complex matrices such as rubber-based adhesives. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization (ESI-MS) for Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of complex mixtures like abietic acid glyceryl ester. creative-biolabs.com Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with LC that is suitable for analyzing polar and large molecules without significant fragmentation. h4rconsortium.com

LC-MS with ESI can be used to separate the different ester components (mono-, di-, and tri-abietates) and any unreacted abietic acid or glycerol. h4rconsortium.com The mass spectrometer then provides the molecular weight of each separated component, allowing for their precise identification. This technique offers high sensitivity and specificity for the determination of abietic acid and its derivatives. scribd.comresearchgate.net The choice between ESI and other ionization sources like Atmospheric Pressure Chemical Ionization (APCI) depends on the polarity and molecular weight of the analytes. nih.gov ESI is generally preferred for more polar compounds. creative-biolabs.com

Mass Spectrometry Techniques for Abietic Acid Glyceryl Ester Analysis

| Technique | Ionization Method | Key Application | Information Obtained | Reference |

|---|---|---|---|---|

| MALDI-TOF-MS | Matrix-Assisted Laser Desorption/Ionization | Analysis of complex mixtures | Molecular weight distribution of esters (mono-, di-, tri-) | nih.govresearchgate.netcolab.ws |

| LC-MS | Electrospray Ionization (ESI) | Separation and identification of components | Molecular weight of individual esters and impurities | h4rconsortium.comcreative-biolabs.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Mixtures and Oxidation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of abietic acid glyceryl ester, a complex mixture primarily composed of tri- and diglycerol (B53887) esters of resin acids. fao.orgipcinfo.orgnih.gov This method is particularly effective for separating and identifying the various components within ester mixtures and their subsequent oxidation products. nih.govthepharmajournal.com

In the analysis of ester mixtures, GC-MS allows for the separation of different ester forms, such as mono-, di-, and tri-esters. h4rconsortium.com The gas chromatography component separates the compounds based on their volatility and interaction with the stationary phase, while the mass spectrometry component provides detailed mass spectra for identification. thepharmajournal.com For instance, in the analysis of glycerol esters of wood rosin, GC of the toluene (B28343) phase after reduction of the ester groups produces a chromatogram of resin alcohols that is characteristic of the starting material. fao.org

The oxidation of abietic acid glyceryl ester leads to a complex array of products. rsc.org GC-MS is instrumental in identifying these degradation products, which can include various oxidized and rearranged molecules. nih.gov For example, studies on the oxidation of similar compounds, like glycerophospholipids, have shown that GC-MS can identify hydroperoxides, hydroxides, and other cyclized oxidation products after hydrolysis. nih.gov The identification of these products is crucial for understanding the stability and degradation pathways of the ester under various conditions. nih.gov The complex mixture of oxidation products generated from the free radical-induced oxidation of polyunsaturated fatty acid-containing phospholipids (B1166683) can be effectively analyzed using GC-MS to identify compounds like hydroxyeicosatetraenoates (HETEs), F2-IsoPs, and D2/E2-IsoPs. nih.gov

Challenges in GC-MS analysis of these esters can arise from their low volatility and thermal lability. avivanalytical.com Derivatization is often employed to convert the free acids and hydroxyl groups into more volatile and stable forms, such as methyl esters or trimethylsilyl (B98337) ethers, prior to GC-MS analysis. dcu.ie However, this can sometimes lead to the formation of secondary derivatization products. dcu.ie

Key Findings from GC-MS Analysis:

| Analyte Type | Key Findings | Common Derivatization |

| Ester Mixtures | Separation and identification of mono-, di-, and tri-glycerol esters of abietic acid. h4rconsortium.com | Methylation of free carboxylic acid groups. dcu.ie |

| Oxidation Products | Identification of hydroperoxides, hydroxides, and other degradation products. nih.gov | Silylation of hydroxyl groups. |

| Resin Acid Composition | Determination of the relative proportions of different resin acids in the original rosin. researchgate.net | Not always required, but can improve peak shape. |

Thermally Assisted Methylation GC-MS (Py-TMAH-GCMS) for Oxidized Derivatives

Thermally assisted hydrolysis and methylation coupled with gas chromatography-mass spectrometry (Py-TMAH-GCMS) is a powerful analytical technique for characterizing the oxidized derivatives of abietic acid glyceryl ester. mdpi.com This method is particularly useful for analyzing complex, high-molecular-weight materials that are not amenable to direct GC-MS analysis. uva.nl

In Py-TMAH-GCMS, the sample is pyrolyzed in the presence of a methylating agent, typically tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). mdpi.com This process simultaneously breaks down the complex ester structure and derivatizes the resulting polar functional groups, such as carboxylic acids and hydroxyls, into their more volatile methyl esters and methyl ethers. mdpi.comuva.nl This in-situ derivatization protects these functional groups from thermal degradation during pyrolysis and improves their chromatographic separation. mdpi.com

For oxidized abietic acid glyceryl ester, this technique allows for the identification of various degradation products. For instance, one study on an adhesive containing glyceryl rosinate utilized thermally assisted hydrolysis and methylation (THM) GC/MS with TMAH. researchgate.net The analysis identified methyl dehydroabietate, methyl levulinate, dimethyl succinate, and methyl benzoate (B1203000) as THM products in the exposed adhesive, indicating that aromatic constituents exhibited higher resistance to oxidation than unsaturated ones. researchgate.net The absence of methyl abietate in the exposed sample suggests its degradation during oxidation. researchgate.net

Py-TMAH-GCMS can also provide insights into the original composition of the ester. Analysis of untinted resin samples using this method has identified glycerol derivatives along with various fatty acids and other aromatic compounds. researchgate.net The resulting pyrogram provides a detailed fingerprint of the material, allowing for the identification of both the abietic acid-derived components and the glycerol backbone, as well as any modifications resulting from oxidation.

Advantages of Py-TMAH-GCMS for Oxidized Derivatives:

| Feature | Description |

| Minimal Sample Preparation | The technique requires very small sample sizes and minimal preparation. uva.nl |

| In-Situ Derivatization | Protects polar functional groups from degradation and enhances volatility for GC analysis. mdpi.com |

| Comprehensive Analysis | Provides a detailed chemical profile of complex and oxidized materials. uva.nlresearchgate.net |

| Identification of Degradation Products | Enables the identification of smaller, oxidized fragments of the original ester molecule. researchgate.net |

Chromatographic Separations and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Unreacted Material Detection

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the detailed analysis of abietic acid glyceryl ester, offering the capability to separate isomers and quantify unreacted starting materials. brjac.com.br Given the structural complexity of the ester, which can exist as different isomers (e.g., glycerol-1,2-diabietate and glycerol-1,3-diabietate), HPLC provides the necessary resolution for their separation. h4rconsortium.com

The separation of these isomers is critical as their relative abundance can influence the physical properties of the final product. While techniques like GC are preferred for the analysis of non-esterified rosin resins due to superior separation of constituents, HPLC is valuable for the analysis of the esterified products. h4rconsortium.com The choice of stationary and mobile phases in HPLC is optimized to achieve the desired separation of the various ester isomers and any residual unreacted abietic acid. brjac.com.br

Detecting unreacted abietic acid is essential for quality control, as its presence can affect the performance and stability of the final product. ipcinfo.org HPLC methods have been developed to effectively separate and quantify abietic acid in complex mixtures. brjac.com.br For instance, a study demonstrated the use of a specific column and a mobile phase of methanol (B129727) and formic acid to achieve good separation and quantification of abietate. brjac.com.br The detection is typically carried out using a UV detector at a wavelength where abietic acid exhibits strong absorbance, such as 245 nm. brjac.com.br

In a study of in vitro metabolism, an HPLC-radiodetector system was used to analyze samples of ¹⁴C-labeled glycerol ester gum incubated with human fecal extract and simulated gastric fluid. foreverest.net The resulting radiochromatograms showed similar elution patterns, indicating the stability of the ester under these conditions. foreverest.net

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), a form of size exclusion chromatography, is a primary method for determining the molecular weight distribution of abietic acid glyceryl ester. shimadzu.com This technique separates molecules based on their hydrodynamic volume in solution. h4rconsortium.com Larger molecules, such as higher-order esters, elute earlier from the column, while smaller molecules, like unreacted glycerol or abietic acid, elute later. shimadzu.com

The coupling of GPC with mass spectrometry (GPC-MS) can provide unambiguous peak assignments for the different ester forms. h4rconsortium.com While GPC alone separates by size, the addition of a mass spectrometer allows for the determination of the molecular weight of the components within each peak, confirming their identity as mono-, di-, or tri-esters. h4rconsortium.com However, GPC is generally not capable of separating isomers, as they possess very similar hydrodynamic volumes. h4rconsortium.com

Typical GPC Analysis Parameters:

| Parameter | Description |

| Columns | A series of columns with different pore sizes are often used to cover a wide range of molecular weights. shimadzu.com |

| Mobile Phase | Solvents such as tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF) are commonly used for hydrophobic polymers. shimadzu.com |

| Detector | A differential refractive index detector (RID) is frequently employed, as many synthetic polymers lack a UV chromophore. shimadzu.com |

| Calibration | The system is calibrated using standards of known molecular weight, such as polystyrene (PS). shimadzu.com |

In-Tube Solid-Phase Microextraction (SPME) Coupled with LC-MS

In-tube solid-phase microextraction (SPME) coupled with liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and automated method for the analysis of abietic acid and its derivatives in various matrices. researchgate.net SPME is a solvent-free sample preparation technique that combines sampling, isolation, and concentration into a single step. nih.gov In the in-tube format, a capillary column with a suitable stationary phase is used to extract analytes from a sample solution. researchgate.netresearchgate.net

This technique offers significant advantages over direct injection methods, including enhanced sensitivity and the ability to analyze trace amounts of compounds. researchgate.net For the analysis of abietic acid and dehydroabietic acid, an in-tube SPME LC-MS method demonstrated a more than 75-fold increase in sensitivity compared to direct injection. researchgate.net The optimized conditions for this method included using a specific capillary column as the extraction device and a defined number of draw/eject cycles of the sample. researchgate.net

The extracted compounds are readily desorbed from the capillary by the mobile phase and transferred directly to the LC-MS system for separation and detection. researchgate.net The LC component separates the analytes, while the MS provides sensitive and selective detection, often using electrospray ionization (ESI) in the negative ion mode for acidic compounds like abietic acid. researchgate.net This powerful combination allows for the successful analysis of abietic acid glyceryl ester and related compounds in complex samples with minimal interference. researchgate.net

X-ray Diffraction (XRD) for Crystallinity Evaluation

X-ray diffraction (XRD) is an analytical technique used to investigate the crystalline structure of materials. In the context of abietic acid glyceryl ester, XRD can be employed to assess its degree of crystallinity. ecopowerchem.com Rosin and its derivatives, including the glyceryl ester, are generally amorphous in nature. ecopowerchem.com

The XRD pattern of a crystalline material exhibits sharp, well-defined peaks at specific angles, which are characteristic of its crystal lattice structure. In contrast, an amorphous material produces a broad, diffuse halo in its XRD pattern, indicating the absence of long-range atomic order.

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of materials at the micro and nano-scale. In the context of Abietic acid, glyceryl ester, also known as glyceryl abietate or ester gum, SEM analysis provides valuable insights into its physical form, surface texture, and microstructure. While detailed SEM micrographs of pure, isolated this compound are not extensively published in peer-reviewed literature, its morphological characteristics can be inferred from its use in various applications such as films, coatings, and microparticles, as well as from the physical forms in which it is commercially supplied.

This compound is a hard, thermoplastic resin that is typically amorphous or "glassy" in nature. gavinpublishers.com Its physical appearance at a macroscopic level can vary, being supplied as irregular transparent blocks, flakes, pastilles, or granular solids. baolin-resin.com This variability in its bulk form suggests that its microscopic morphology will also be dependent on the method of preparation and processing.

Furthermore, the large surface area of finely powdered or flaked this compound makes it susceptible to gradual oxidation. synthomer.com This oxidative process could lead to alterations in the surface texture, which would be observable with SEM, potentially showing increased roughness or the formation of a distinct surface layer. Studies on electrospun fibers containing rosin derivatives have also demonstrated that these materials can form clear microstructures, and it is plausible that this compound could exhibit fibrous or other defined morphologies under specific processing conditions. scientific.net

Detailed Research Findings

Research on polymer blends containing glycerol esters of gum rosin has utilized Field Emission Scanning Electron Microscopy (FESEM) to assess the dispersion and compatibility of the ester within a polymer matrix. researchgate.net These studies have revealed that the gum rosin ester particles can be well-dispersed, indicating good interfacial adhesion with the surrounding polymer. researchgate.net

The physical form of commercially available this compound is a key determinant of its surface morphology. Product data sheets describe the material as being available in forms such as flakes, pastilles, or solid lumps. synthomer.comsynthomer.com The morphology of these forms is a direct result of the manufacturing and cooling process. For instance, flaked material would be expected to have a relatively flat, irregular surface with sharp edges, while pastilles would present a more rounded, uniform shape.

The table below summarizes the expected morphological characteristics of this compound based on its known physical properties and observations from related materials.

| Physical Form | Expected Morphological Characteristics (as observed by SEM) | Key Influencing Factors |

|---|---|---|

| Solid Block/Lump | Generally smooth, glassy surface with conchoidal fractures. May exhibit some surface porosity depending on the cooling process. | Solidification process, presence of trapped volatiles. |

| Flakes/Crushed Lumps | Irregularly shaped particles with sharp, angular edges. Surface may appear smooth or slightly textured. synthomer.com | Milling or crushing process. |

| Pastilles | Uniform, generally spherical or semi-spherical particles with a smooth surface. synthomer.com | Pelletizing or dropping process during manufacturing. |

| In a Polymer Blend/Film | Can appear as well-dispersed, discrete domains within the polymer matrix, or as a continuous phase depending on concentration and compatibility. researchgate.net | Polymer compatibility, blend ratio, processing conditions. |

| After Thermal Stress | Evidence of particle fusion, sintering, and loss of distinct particle boundaries due to its thermoplastic nature. synthomer.com | Temperature, pressure, duration of thermal exposure. |

Oxidative Stability and Degradation Pathways of Abietic Acid Glyceryl Ester

Thermal Oxidation Mechanisms and Kinetics

Thermal stress is a significant factor initiating the oxidation of abietic acid, glyceryl ester. The degradation process involves complex chemical reactions, including the formation and subsequent decomposition of peroxides, leading to a variety of oxidation products.

The initial step in the thermal oxidation of this compound involves the reaction of the resin acid moiety with oxygen. This process is analogous to the oxidation of other unsaturated fatty acid esters. The conjugated double bonds in the abietic acid structure are particularly susceptible to attack, leading to the formation of hydroperoxides as the primary oxidation products. nih.govnrel.gov The reaction is a free-radical chain mechanism that can be initiated by heat. nih.gov

The decomposition of peroxide intermediates results in a complex mixture of secondary oxidation products. A primary and more stable product formed during the thermal processing of abietic acid and its esters is dehydroabietic acid. usda.govnih.govwikipedia.org This occurs through a disproportionation reaction where hydrogen is transferred between resin acid molecules, resulting in both dehydrogenated (aromatized) and hydrogenated species. usda.gov The formation of the aromatic ring in dehydroabietic acid significantly increases the molecule's stability against further oxidation. acs.orgnih.gov

Other identified oxidation products include various hydroxyl-containing derivatives. researchgate.net These are formed through the subsequent reactions of the radical intermediates generated during peroxide decomposition. The presence of these polar functional groups can alter the solubility and adhesive properties of the ester gum.

Palustric acid, another abietane-type resin acid often present in the initial rosin (B192284), is also susceptible to oxidation and isomerization under thermal stress. fao.org While it can be an intermediate, the general oxidative pathway for abietane-type acids trends towards the formation of the more stable dehydroabietic acid structure.

Accelerating Rate Calorimetry (ARC) is a valuable technique for studying the thermal stability and exothermic decomposition reactions of materials under near-adiabatic conditions. acs.orgnih.gov It is used to determine the onset temperature of self-heating, which is a critical parameter for assessing thermal hazards. researchgate.net

Studies on resin acids and their modified forms, including hydrogenated rosin glyceride, have utilized ARC to evaluate their thermal stability. acs.orgnih.gov The results indicate that under an oxygen atmosphere, these materials are unstable and undergo exothermic oxidation. acs.orgnih.gov The process typically begins with the absorption of oxygen, followed by an exothermic reaction. acs.orgnih.gov For comparison, these materials are generally stable to higher temperatures under an inert nitrogen atmosphere. acs.orgnih.gov

The initial exothermic temperatures (T₀) for various resin acids and modified rosins have been determined using ARC, providing a quantitative measure of their relative thermal stability.

Initial Exothermic Temperatures (T₀) of Resin Acids and Modified Rosins Determined by ARC

| Compound | Initial Exothermic Temperature (T₀) (K) |

|---|---|

| Levopimaric Acid | 354.01 |

| Neoabietic Acid | 353.83 |

| Dehydroabietic Acid | 398.20 |

| Hydrogenated Rosin Glyceride | 412.85 |

| Hydrogenated Rosin Pentaerythritol (B129877) Ester | 412.44 |

Data sourced from studies on the thermal stability of resin acids and their derivatives. nih.gov

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature. For this compound, DSC can be used to determine its softening point and to characterize its thermal decomposition. researchgate.net

A typical DSC thermogram for a rosin ester would show an endothermic event corresponding to its softening and melting. researchgate.net Upon further heating, broad exothermic peaks may be observed, which are associated with oxidative decomposition reactions. tainstruments.com The absence of a weight loss in thermogravimetric analysis (TGA) coinciding with a DSC exotherm can help differentiate between crystallization or curing and decomposition. tainstruments.com In some cases, sharp endothermic peaks can be superimposed on a broad exotherm, which may be due to the volatilization of decomposition products. hitachi-hightech.com The thermal history of the sample can significantly affect the DSC results, particularly for materials that can exist in both amorphous and crystalline states. tainstruments.com

Photo-Oxidation Processes under Ultraviolet Irradiation

Exposure to ultraviolet (UV) radiation can significantly accelerate the oxidation of this compound. The energy from UV light can initiate the formation of free radicals, leading to a photo-oxidation process.

Research on rosin pentaerythritol ester (RPE) and glycerol (B35011) ester of rosin (GER) has shown that UV irradiation, particularly at shorter wavelengths like 254 nm, is effective in inducing oxidation even at ambient temperatures. nih.govresearchgate.net The primary products of this photo-oxidation are peroxides, formed by the reaction of the excited molecule with oxygen. nih.gov The concentration of these peroxides increases with both the intensity of the UV light and the temperature. nih.gov

The photo-oxidation of these rosin esters has been found to follow pseudo-first-order reaction kinetics. nih.gov The kinetics can be described by the following relationship:

Ea = -4.937ln I + 45.565

where Ea is the activation energy and I is the light intensity. semanticscholar.org This equation demonstrates the linear relationship between the activation energy and the natural logarithm of the light intensity.

The initial quantum yield (Φ), which represents the efficiency of a photochemical process, has been calculated for the photo-oxidation of RPE. The average value was found to be 7.19% in a light intensity range of 200–800 μW cm⁻². semanticscholar.org These findings highlight the susceptibility of rosin esters to degradation upon exposure to UV light and provide a quantitative basis for understanding the kinetics of this process.

Influence of Structural Modifications on Oxidative Stability

The inherent instability of the abietic acid moiety towards oxidation has led to the development of several structural modification strategies to enhance the durability of rosin esters. mdpi.com These modifications primarily target the reactive conjugated double bonds in the resin acid structure. foreverest.net

One of the most effective methods for improving oxidative stability is hydrogenation . nih.govresearchgate.net This process involves the catalytic addition of hydrogen to the double bonds, saturating the ring system. By eliminating the conjugated diene structure, the susceptibility to oxidative attack is significantly reduced. nih.govresearchgate.net Hydrogenated rosin glycerides exhibit higher thermal stability, as demonstrated by their increased initial exothermic temperatures in ARC analysis. acs.orgnih.gov

Another important modification is the Diels-Alder reaction . mdpi.comresearchgate.netnih.govresearchgate.net In this reaction, the conjugated diene of the abietic-type acid acts as a diene and reacts with a dienophile, such as maleic anhydride (B1165640) or fumaric acid. foreverest.net This reaction forms a more stable cyclic adduct, effectively saturating the double bonds and preventing them from participating in oxidation reactions. mdpi.comresearchgate.net Rosin esters modified via a sequential esterification and Diels-Alder reaction have shown improved stability, as evidenced by better color retention during oxidation tests at elevated temperatures. mdpi.comresearchgate.netnih.govresearchgate.net

These structural modifications, by reducing or eliminating the reactive sites within the molecule, provide a robust strategy for enhancing the oxidative stability of this compound, thereby extending its service life in various applications. mdpi.comforeverest.net

Polymeric and Material Science Applications of Abietic Acid Glyceryl Ester and Its Derivatives

Integration into Bio-based Polymer Systems

The incorporation of abietic acid glyceryl ester into bio-based polymer systems is a strategic approach to enhance their performance and sustainability. Its compatibility with various polymer matrices and its inherent physical properties make it a functional additive and a building block for novel bio-polymers.

Abietic acid glyceryl ester, also known as glycerol (B35011) ester of rosin (B192284) (GER), has been effectively utilized to modify the rheological and mechanical properties of hydroxyl-terminated polybutadiene (HTPB), a prepolymer widely used in adhesives, coatings, and solid propellants. acs.orgresearchgate.net When blended with HTPB, GER demonstrates good compatibility, leading to a concentration-dependent change in the glass transition temperature (Tg) of the polymer. acs.orgacs.org

The introduction of GER into the HTPB matrix influences the cross-linking process with diisocyanates. The rosin ester competes with the terminal hydroxyl groups of HTPB during the curing reaction, which results in a decreased cross-link density and an increased molecular mass between cross-links as the GER content rises. acs.orgacs.org This alteration of the polymer network structure directly impacts the mechanical properties of the final polyurethane material.

Research has shown that the addition of GER to HTPB leads to a reduction in Young's modulus and tensile strength. acs.org However, it significantly enhances the flexibility of the material, as evidenced by a substantial increase in the elongation at break. acs.org For instance, the inclusion of GER can lead to an increase in elongation at break by as much as 153% and a 76% rise in tensile toughness. acs.org The viscosity of uncross-linked HTPB is also affected by the addition of GER. researchgate.netacs.org

The following table summarizes the general effects of increasing GER concentration on the properties of HTPB-based polyurethanes:

| Property | Effect of Increasing GER Concentration |

| Glass Transition Temperature (Tg) | Changes (concentration-dependent) |

| Viscosity (of uncross-linked HTPB) | Increases |

| Cross-link Density | Decreases |

| Young's Modulus | Decreases |

| Tensile Strength | Decreases |

| Elongation at Break | Increases significantly |

| Tensile Toughness | Increases significantly |

This table provides a qualitative summary of the observed trends.

The rigid tricyclic skeleton of abietic acid is a key structural feature that makes it an attractive building block for the synthesis of stiff bio-based polymers. researchgate.net This inherent rigidity can be imparted to polymer chains, leading to materials with enhanced thermal and mechanical stability. While abietic acid itself is a focal point of this research, its derivatives, including the glyceryl ester, can be utilized in the synthesis of novel macromolecular structures.

The esterification of abietic acid with glycerol to form a macromer is a crucial first step in a two-step process to create bio-based polyesters. google.com This pre-formed macromer can then be polycondensed with diacids to yield the final polyester. google.com This method ensures the complete reaction of the bio-based components and helps to avoid side reactions that can lead to discoloration and premature chain termination, resulting in low molecular weight polymers. google.com The resulting polyesters can have a high bio-based content, potentially exceeding 80 mol%. google.com

The incorporation of the rigid abietic acid structure into the polymer backbone contributes to the stiffness and thermal resistance of the resulting material. This approach is being explored for the development of high-performance, sustainable alternatives to petroleum-based polymers in various applications.

Glycerol ester of rosin has been investigated as a bio-based additive to improve the processability and thermal stability of thermoplastics like polylactic acid (PLA). researchgate.net Blending GER with amorphous PLA has been shown to significantly enhance the material's melt flow characteristics. researchgate.net

Studies have demonstrated that the addition of GER to PLA can lead to a substantial increase in the melt flow index (MFI). researchgate.net For example, the MFI values of PLA-gum rosin ester blends have been reported to increase by 100% to 164% with increasing ester content. researchgate.net This improvement in processability can be beneficial in manufacturing processes such as injection molding, where lower processing temperatures can be utilized. It has been noted that the injection molding temperature for PLA-GER blends could be decreased by at least 20°C compared to neat PLA. researchgate.net

In addition to improved processability, the incorporation of GER can also lead to a slight enhancement in the thermal stability of PLA. researchgate.net This makes abietic acid glyceryl ester a promising multifunctional additive for bio-based thermoplastics, contributing to both easier processing and improved material properties.

Application in Adhesive and Coating Formulations

Abietic acid glyceryl ester is widely used in the formulation of adhesives and coatings, where it primarily functions as a tackifier and a film-forming agent. Its chemical nature allows for favorable interactions with a variety of polymers, enhancing the performance of the final product.

Rosin esters, including the glyceryl ester of abietic acid, are key ingredients in many adhesive formulations, particularly pressure-sensitive adhesives (PSAs) and hot-melt adhesives. atamanchemicals.com They are valued for their ability to impart tack, which is the initial stickiness of the adhesive to a substrate upon light contact. atamanchemicals.com

The effectiveness of rosin esters as tackifiers stems from their molecular structure and their compatibility with a wide range of polymers, such as natural rubber, ethylene vinyl acetate (B1210297), acrylics, and styrene-butadiene copolymers. specialchem.com The esterification of rosin acids with polyhydric alcohols like glycerol reduces the acidity and improves the stability of the resin, making it more suitable for adhesive applications. specialchem.com A typical glycerol ester of rosin has an acid value below 20, compared to around 170 for pure rosin acid. specialchem.com

Rosin and its derivatives, such as abietic acid glyceryl ester, have a long history of use in paints, varnishes, and lacquers. foreverest.netatamanchemicals.com They contribute to the film-forming properties of these coatings. foreverest.net The process of film formation, or curing, involves the transformation of the liquid coating into a solid, continuous film, which can occur through physical processes like solvent evaporation or through chemical reactions that lead to cross-linking. doxuchem.com

The esterification of rosin with glycerol produces ester gum, which has drying properties and is used in various coating formulations. atamanchemicals.com These rosin-based biomaterials can be characterized by their physicochemical properties, molecular weight, and glass transition temperature, all of which influence the characteristics of the resulting film. foreverest.net

Films produced from rosin esters can be plasticized to improve their flexibility, increasing their elongation and decreasing their Young's modulus, which reduces brittleness. foreverest.net These films have been shown to exhibit low rates of water vapor transmission and moisture absorption, which are desirable properties for protective coatings. foreverest.net The inherent properties of abietic acid glyceryl ester, derived from the rigid rosin core and the glycerol component, contribute to the hardness and gloss of coating systems.

Use in Road-Marking Paint Materials

Abietic acid, glyceryl ester, commonly known as glycerol ester of rosin, serves as a critical binder in thermoplastic road marking paint (TRMP) formulations. researchgate.netabo.fi These paints are hot-melt applied and are valued for their durability, retro-reflectivity, and cost-effectiveness. google.com The binder system, which is a fundamental component of the paint, typically consists of resins, plasticizers, and waxes, with the total binder mixture accounting for 18% to 26% of the composition by weight. google.com

Glycerol ester of rosin is frequently used alongside other rosin derivatives, such as pentaerythritol (B129877) esters, in these binder systems. google.comjustia.com Its inclusion is advantageous due to its ability to impart good color stability, strong adhesion, and resistance to high temperatures. polimerossinteticos.com Furthermore, paints formulated with rosin esters exhibit greater resistance to fuel and lubricant oils, making them particularly suitable for urban environments. mdpi.com

Research has focused on optimizing the properties of these paints by modifying the rosin ester binder. Studies have shown that glycerol ester rosins (GERs) can be synthesized to have specific characteristics, such as high softening points (170–210 °C) and good hardness (50–71 HD), which are comparable or superior to commercially available products. researchgate.net The modification process, which involves an esterification reaction between rosin and glycerol, reduces the acid value of the rosin, enhancing its stability against oxidation. researchgate.netmdpi.com This improved stability is crucial for the longevity of the road markings.

The development of bio-based road marking paints using glycerol ester of rosin from various natural sources like pine, wood, and tall oil is a key area of sustainable materials science. researchgate.netabo.fi These sustainable binders have demonstrated excellent performance, particularly in UVB aging tests, highlighting their potential in producing environmentally friendly, next-generation thermoplastic road marking paints. abo.fi

Table 1: Properties of Modified Glycerol Ester Rosin for Road-Marking Paint

| Property | Value Range | Unit | Reference |

|---|---|---|---|

| Softening Point | 170–210 | °C | researchgate.net |

| Hardness | 50–71 | HD | researchgate.net |

| Weight Loss (Wearing Test) | 1.33–5.12 | mg | researchgate.net |

Rheological Behavior in Polymer Blends and Composites

The incorporation of this compound into polymer matrices significantly influences the rheological properties of the resulting blends and composites. Rheology, the study of the flow and deformation of matter, is critical for understanding how these materials will behave during processing and in their final application. wiley.com The addition of the glyceryl ester can alter the material's viscoelasticity, which is the combination of viscous (liquid-like) and elastic (solid-like) characteristics. wiley.comthermofisher.com

The viscoelastic properties of polymers are complex and depend on factors like temperature, time, and the chemical structure of the polymer and any additives. wiley.com When this compound is blended with polymers, it acts as a modifier, affecting the material's response to stress and strain.

In blends with hydroxyl-terminated polybutadiene (HTPB), a prepolymer used in polyurethanes, glycerol ester of rosin (GER) was found to induce a shear-thinning effect. nih.gov This means the viscosity of the blend decreases as the rate of shear strain increases. This behavior is often desirable in polymer processing. nih.gov The study also showed that the inclusion of GER competes with the terminal hydroxyl groups of HTPB during cross-linking, which reduces the cross-link density of the resulting polyurethane. nih.gov This structural change directly impacts the material's viscoelastic and mechanical properties. nih.gov

Dynamic oscillatory shear tests are a standard method for characterizing the viscoelastic behavior of polymeric materials. mdpi.com These tests measure the material's response to a small, oscillating strain, providing information about its stiffness and energy dissipation characteristics. While specific dynamic mechanical analysis (DMA) data for glyceryl abietate-modified materials is detailed in specialized literature, the general principle is that such additives modify the storage modulus (G'), representing the elastic portion, and the loss modulus (G''), representing the viscous portion, of the material.

The changes in rheological behavior brought about by this compound have a direct impact on the processability and final mechanical performance of polymer blends. Improved processability is a significant advantage, as it can lead to energy savings and easier manufacturing.

In blends with polylactic acid (PLA), a biodegradable thermoplastic, gum rosin esters (including glycerol ester) have been shown to dramatically improve processability. researchgate.net The addition of the ester significantly increases the melt flow index (MFI) of the PLA, indicating a reduction in melt viscosity. researchgate.net This allows for a reduction in the injection molding temperature by at least 20 °C compared to neat PLA, making the material easier and more economical to process. researchgate.net

The mechanical performance of the final material is also altered. For HTPB-based polyurethanes, the addition of glycerol ester of rosin leads to a decrease in Young's modulus and tensile strength. nih.gov However, it simultaneously causes a significant increase in the elongation at break (+153%) and tensile toughness (+76%), indicating a softening or plasticizing effect that makes the material more flexible and less brittle. nih.gov In PLA blends, low concentrations of gum rosin esters did not negatively affect the maximum tensile strength, and microscopic analysis revealed good dispersion and compatibility of the ester within the PLA matrix. researchgate.net The ester is also widely used to improve adhesion and mechanical properties in various other polymers, including EVA, acrylics, polyurethanes, SIS, and SBS. ecopowerchem.com

Table 2: Impact of Glycerol Ester of Rosin (GER) on HTPB-PU Mechanical Properties

| Property | Change with GER addition | Percentage Change | Reference |

|---|---|---|---|

| Young's Modulus | Decrease | -71% (max) | nih.gov |

| Tensile Strength | Decrease | -41% (max) | nih.gov |

| Elongation at Break | Increase | +153% (max) | nih.gov |

Table 3: Effect of Gum Rosin Ester Addition on PLA Melt Flow Index (MFI)

| Rosin Ester Content | MFI Increase | Reference |

|---|

Sustainable Chemistry and Green Materials Development with Rosin Esters

This compound and other rosin esters are at the forefront of sustainable chemistry and the development of green materials. gavinpublishers.com Their primary advantage lies in their renewable sourcing. Rosin is a natural, bio-renewable material extracted from the resin of pine trees in an environmentally friendly process. mdpi.comgavinpublishers.com This provides a sustainable alternative to petroleum-based materials traditionally used in many applications. ri.se

The "green" profile of this compound is further enhanced by the use of glycerol in its synthesis. Glycerol is a major byproduct of biodiesel production, a renewable fuel source. encyclopedia.pub Utilizing this surplus glycerol to create high-value chemicals like rosin esters is a prime example of waste valorization, a key principle of green chemistry. rsc.org

Furthermore, research is exploring the use of rosin esters as bio-renewable and biodegradable materials for a range of applications, from drug delivery systems to ligands for environmental remediation. tntech.edu Because they are derived from natural sources, rosin and its derivatives are expected to be both biodegradable and biocompatible, which is crucial for reducing the long-term environmental impact of plastic waste. gavinpublishers.com

Compound Reference Table

| Compound Name |

|---|

| Abietic acid |

| This compound |

| Glycerol |

| Pentaerythritol |

| Polylactic acid (PLA) |

| Polyvinyl chloride (PVC) |

| Hydroxyl-terminated polybutadiene (HTPB) |

| Polyurethane |

| Ethylene-vinyl acetate (EVA) |

| Styrene-isoprene-styrene (SIS) |

Advanced Methodologies and Future Research Directions

Theoretical Chemistry and Computational Modeling in Ester Design and Reaction Pathway Prediction

The application of theoretical chemistry and computational modeling is becoming increasingly vital in the rational design of esters like abietic acid, glyceryl ester and in predicting their reaction pathways. These computational approaches offer profound insights at a molecular level, guiding experimental work towards more efficient and selective synthesis.

Computer-aided molecular design (CAMD) serves as a powerful tool for the theoretical assessment of chemical structures before their synthesis. rsc.org By employing molecular dynamics simulations and machine learning-based methods, it is possible to predict the physicochemical and energetic properties of new ester structures. rsc.org This predictive capability allows for the in silico screening of numerous potential ester candidates, identifying those with the most promising characteristics for specific applications.

In the context of esterification reactions, computational models can elucidate reaction mechanisms and predict kinetics. For instance, the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) has been successfully used to predict reaction kinetics and equilibrium for a range of esterification reactions. researchgate.net Such models, by accounting for molecular interactions, can provide accurate predictions of reaction equilibrium constants (Keq) and kinetic curves, which is crucial for optimizing industrial processes. researchgate.net

Furthermore, electronic structure calculations have been employed to investigate the potential energy surfaces of reactions involving abietic acid precursors. These studies have revealed complex reaction pathways, such as bifurcating reaction pathways, where a single transition state leads to multiple products. nih.gov Understanding these intricate pathways is essential for designing catalysts and reaction conditions that can steer the reaction towards the desired product, such as the specific glyceryl ester of abietic acid, while minimizing the formation of byproducts. nih.gov Direct dynamics simulations can further clarify the role of catalysts or enzymes in selectively producing the desired isomer. nih.gov

Key Areas of Computational Focus:

Structure-Property Relationships: Predicting how modifications to the abietic acid or glycerol (B35011) backbone will affect the final properties of the ester, such as its thermal stability, viscosity, and compatibility with other materials.

Reaction Mechanism Elucidation: Mapping the detailed steps of the esterification reaction, including the roles of intermediates and transition states, to identify rate-limiting steps and potential side reactions.

Catalyst Design: Simulating the interaction of different catalysts with the reactants to predict catalytic activity and selectivity, thereby guiding the development of more efficient catalytic systems.